molecular formula C10H20N2 B14234583 1-Cyclopentyl-N-methylpyrrolidin-3-amine CAS No. 503067-84-3

1-Cyclopentyl-N-methylpyrrolidin-3-amine

Cat. No.: B14234583
CAS No.: 503067-84-3
M. Wt: 168.28 g/mol
InChI Key: SHAULALTEOZQIV-UHFFFAOYSA-N
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Description

1-Cyclopentyl-N-methylpyrrolidin-3-amine is a chemical compound characterized by a pyrrolidine ring substituted with a cyclopentyl group and a methylamine group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-Cyclopentyl-N-methylpyrrolidin-3-amine typically involves the following steps:

    Methylation: The addition of a methylamine group to the nitrogen atom of the pyrrolidine ring.

The specific reaction conditions and reagents used can vary, but common methods include:

Chemical Reactions Analysis

1-Cyclopentyl-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides.

Scientific Research Applications

1-Cyclopentyl-N-methylpyrrolidin-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The cyclopentyl and methylamine groups contribute to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

1-Cyclopentyl-N-methylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

    1-Cyclopentylpyrrolidin-3-amine: Lacks the methylamine group, which may result in different biological activity and selectivity.

    N-Methylpyrrolidin-3-amine: Lacks the cyclopentyl group, which may affect its hydrophobic interactions and overall activity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a versatile scaffold in drug discovery .

Properties

CAS No.

503067-84-3

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-cyclopentyl-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C10H20N2/c1-11-9-6-7-12(8-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3

InChI Key

SHAULALTEOZQIV-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C2CCCC2

Origin of Product

United States

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